(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Description
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane is a chiral cyclobutane derivative featuring a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group at the 1- and 2-positions of the cyclobutane ring, respectively. Its stereochemistry (R,R configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where enantioselectivity influences biological activity . The bromomethyl group acts as a versatile electrophilic site for nucleophilic substitution, while the electron-withdrawing -CF3 group enhances stability and modulates reactivity.
Properties
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZPQYGFWPSCP-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with a cyclobutane derivative that has suitable functional groups for further modification.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) can be used under appropriate conditions (e.g., solvent, temperature) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide may yield a hydroxymethyl derivative, while oxidation with potassium permanganate may introduce a carboxyl group.
Scientific Research Applications
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromomethyl and trifluoromethyl groups, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
A closely related compound, 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane , shares the bromomethyl and trifluoromethyl substituents but positions both groups on the same carbon (1-position) of the cyclobutane ring. This structural divergence eliminates chirality and reduces steric strain compared to the (1R,2R)-configured compound .
Table 1: Key Structural and Physical Properties
Reactivity and Stability
- Steric and Electronic Effects: The (1R,2R) isomer’s substituents are spatially separated, reducing steric hindrance during reactions.
- Electrophilicity : Both compounds exhibit reactivity at the bromomethyl group. However, the -CF3 group in the (1R,2R) isomer may exert a stronger electron-withdrawing effect across the ring, polarizing the C-Br bond and enhancing substitution rates compared to the 1,1-disubstituted variant.
Chromatographic and Spectroscopic Behavior
Collision cross-section (CCS) predictions for 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane (149.4–154.9 Ų) suggest a compact molecular geometry, which may correlate with shorter retention times in ion mobility spectrometry . The (1R,2R) isomer’s chiral centers likely produce distinct CCS values and chromatographic profiles, though experimental data remain unavailable.
Comparison with Other Cyclobutane Derivatives
While direct literature on the target compound is sparse, analogs such as 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 620960-26-1) highlight the role of trifluoromethyl groups in enhancing lipophilicity and metabolic stability . However, these compounds differ significantly in backbone structure (cyclohexane vs. cyclobutane) and functional groups (thiourea vs. bromoalkyl), limiting direct comparability.
Biological Activity
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane is an organic compound featuring a cyclobutane ring with significant halogen substitutions. The presence of both bromomethyl and trifluoromethyl groups imparts unique chemical properties that may influence its biological activity. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : CHBrF
- Molecular Weight : 227.03 g/mol
- Structure : The compound has a cyclobutane core with a bromomethyl group at the first position and a trifluoromethyl group at the second position, which affects its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and stability, potentially facilitating membrane permeability. These interactions may lead to modulation of enzyme activities or receptor binding.
Biological Activity Overview
Research into the biological activity of this compound reveals potential applications in pharmacology and materials science:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique combination of bromine and fluorine may enhance interactions with microbial cell membranes, leading to increased efficacy against bacteria and fungi.
- Anticancer Potential : Analogous compounds have shown promise in anticancer research. The trifluoromethyl group is known to enhance the potency of various anticancer agents by improving their metabolic stability and selectivity for tumor cells. Further investigation is needed to elucidate the specific effects of this compound on cancer cell lines.
Case Studies
Several studies have explored the biological implications of halogenated cyclobutane derivatives:
-
Study on Antimicrobial Efficacy :
- A study evaluated a series of brominated cyclobutane derivatives for their antimicrobial properties. Results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents.
-
Anticancer Research :
- In vitro assays on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar trifluoromethyl groups were shown to induce apoptosis in tumor cells, highlighting the need for further exploration of this compound in cancer therapy.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (1R,2R)-1-(Chloromethyl)-2-(trifluoromethyl)cyclobutane | Cl instead of Br | Moderate antimicrobial activity |
| (1R,2R)-1-(Bromomethyl)-2-(difluoromethyl)cyclobutane | Difluoromethyl group | Enhanced anticancer properties |
| (1R,2R)-1-(Bromomethyl)-2-(methyl)cyclobutane | Methyl group | Lowered stability compared to trifluoromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
